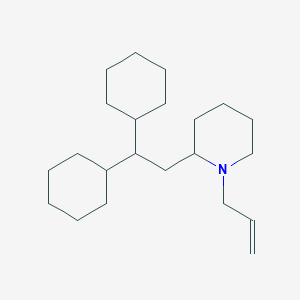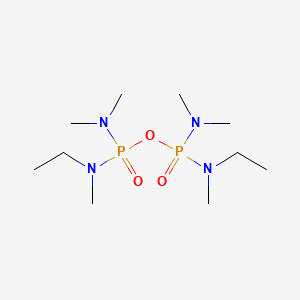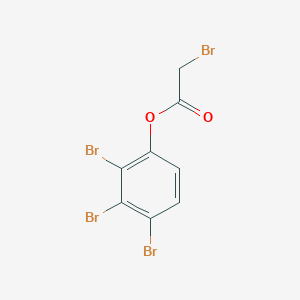
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. This particular compound features a piperidine ring substituted with a dicyclohexylethyl group and a prop-2-en-1-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution Reactions: The dicyclohexylethyl group and the prop-2-en-1-yl group can be introduced through substitution reactions. Common reagents for these reactions include alkyl halides and Grignard reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides and Grignard reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce different amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: Potential pharmaceutical applications could be explored, particularly if the compound exhibits therapeutic properties.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, which is a simple heterocyclic amine.
N-Substituted Piperidines: Compounds with various substituents on the nitrogen atom of the piperidine ring.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups attached to different positions on the piperidine ring.
Uniqueness
2-(2,2-Dicyclohexylethyl)-1-(prop-2-en-1-yl)piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Propriétés
Numéro CAS |
63722-61-2 |
|---|---|
Formule moléculaire |
C22H39N |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
2-(2,2-dicyclohexylethyl)-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C22H39N/c1-2-16-23-17-10-9-15-21(23)18-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h2,19-22H,1,3-18H2 |
Clé InChI |
DMJDLSDHAZEJLE-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CCCCC1CC(C2CCCCC2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)


![2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14485915.png)




